molecular formula C18H23N7O2 B5661802 (1S*,5R*)-3-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5661802
M. Wt: 369.4 g/mol
InChI Key: GOYGTTHIUQZYIY-GOEBONIOSA-N
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Description

This compound, with its complex structure, falls under the category of diazabicyclo nonanes, which are known for their potential in treating cognitive disorders in psychiatric and neurological conditions, such as schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).

Synthesis Analysis

The synthesis of related diazabicyclo nonanes involves intricate organic reactions, such as aminomethylation of specific precursors (Dotsenko et al., 2007), or one-pot synthesis strategies in aqueous media (Khurana et al., 2014). These methods highlight the complexity and innovative approaches in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of diazabicyclo nonanes is characterized by a bicyclic skeleton with distinct spatial arrangements. X-ray crystallography and NMR spectroscopy are often used to elucidate their structures (Vijayakumar & Sundaravadivelu, 2005), (Weber et al., 2001).

Chemical Reactions and Properties

Diazabicyclo nonanes undergo various chemical reactions, including cycloaddition with organic azides (Ondrus et al., 1979) and electrophilic substitutions. Their reactivity is influenced by the presence of functional groups and the bicyclic structure.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are influenced by the bicyclic structure and substituents. Spectroscopic methods like NMR are pivotal in understanding these properties (Fernández et al., 1995).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the nitrogen atoms in the diazabicyclo structure and other functional groups. Studies have shown these compounds to be versatile in forming a range of derivatives and showing significant biological activity (Gao et al., 2012).

properties

IUPAC Name

(1S,5R)-3-[3-(5-methyltetrazol-1-yl)propanoyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O2/c1-13-20-21-22-25(13)9-7-17(26)23-10-14-5-6-16(12-23)24(18(14)27)11-15-4-2-3-8-19-15/h2-4,8,14,16H,5-7,9-12H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYGTTHIUQZYIY-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CCC(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=NN1CCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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